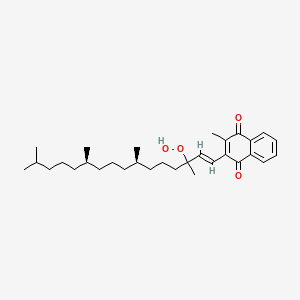

Vitamin K1 Hydroperoxide

CAS No.:

Cat. No.: VC18547063

Molecular Formula: C31H46O4

Molecular Weight: 482.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H46O4 |

|---|---|

| Molecular Weight | 482.7 g/mol |

| IUPAC Name | 2-[(E,7R,11R)-3-hydroperoxy-3,7,11,15-tetramethylhexadec-1-enyl]-3-methylnaphthalene-1,4-dione |

| Standard InChI | InChI=1S/C31H46O4/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-31(6,35-34)21-19-26-25(5)29(32)27-17-7-8-18-28(27)30(26)33/h7-8,17-19,21-24,34H,9-16,20H2,1-6H3/b21-19+/t23-,24-,31?/m1/s1 |

| Standard InChI Key | YUTUNMUCBDSKNC-PGGNBPONSA-N |

| Isomeric SMILES | CC1=C(C(=O)C2=CC=CC=C2C1=O)/C=C/C(C)(CCC[C@H](C)CCC[C@H](C)CCCC(C)C)OO |

| Canonical SMILES | CC1=C(C(=O)C2=CC=CC=C2C1=O)C=CC(C)(CCCC(C)CCCC(C)CCCC(C)C)OO |

Introduction

Chemical and Structural Properties

Vitamin K1 hydroperoxide belongs to the naphthoquinone family, characterized by a 1,4-naphthoquinone core substituted with a methyl group at position 2 and a hydroperoxy-phytyl side chain at position 3. Its molecular formula is C₃₁H₄₆O₄, with a molecular weight of 482.7 g/mol . The hydroperoxide group (-OOH) at the third carbon of the phytyl chain confers oxidative reactivity, enabling participation in redox cycling (Table 1).

Table 1: Key Chemical Properties of Vitamin K1 Hydroperoxide

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₄₆O₄ |

| Molecular Weight | 482.7 g/mol |

| IUPAC Name | 2-[(E)-3-Hydroperoxy-3,7,11,15-tetramethylhexadec-1-enyl]-3-methylnaphthalene-1,4-dione |

| Solubility | Lipophilic, insoluble in water |

| Stability | Sensitive to light and reducing agents |

The compound’s structure has been validated via nuclear magnetic resonance (NMR) and mass spectrometry, with distinct signals for the hydroperoxide moiety (δ 10.10 ppm in ¹H-NMR) .

Biosynthesis and Synthetic Routes

Enzymatic Formation

Vitamin K1 hydroperoxide is generated during the vitamin K-dependent carboxylation reaction catalyzed by γ-glutamyl carboxylase (GGCX). In this process, reduced vitamin K hydroquinone (KH₂) undergoes oxidation, forming a hydroperoxide intermediate that facilitates the conversion of glutamate to γ-carboxyglutamate in VKDPs . Concurrently, vitamin K1 is epoxidized to vitamin K1 2,3-epoxide (KO), linking carboxylation and epoxidation in a coupled reaction .

Chemical Synthesis

Synthetic approaches to vitamin K1 hydroperoxide often involve controlled oxidation of vitamin K1. A patented method (WO2016060670A1) describes a one-pot synthesis starting from 2-methyl-1,4-naphthoquinone, utilizing hydrogenation and in situ oxidation without metal catalysts to minimize by-products . Key steps include:

-

Hydrogenation and esterification of 2-methyl-1,4-naphthoquinone to form di-alkyl esters.

-

Selective hydrolysis using organic bases (e.g., amines) to yield mono-alkyl esters.

-

Substitution with phytol derivatives and final oxidation to produce vitamin K1 hydroperoxide .

This method ensures high purity and avoids metal residues, critical for pharmaceutical applications .

Role in Enzymatic Reactions

Carboxylation of VKDPs

Vitamin K1 hydroperoxide acts as an essential intermediate in the carboxylation of glutamate residues in proteins such as prothrombin, osteocalcin, and matrix Gla protein. The reaction mechanism involves:

-

Oxidation of KH₂: Vitamin K hydroquinone donates electrons, forming the hydroperoxide intermediate .

-

CO₂ fixation: The hydroperoxide facilitates decarboxylation, enabling glutamate’s γ-carbon to bind CO₂ .

-

Epoxide formation: Concurrently, vitamin K1 hydroperoxide is converted to KO, which is regenerated to KH₂ via vitamin K epoxide reductase (VKOR) .

Table 2: Enzymatic Parameters for Vitamin K1 Hydroperoxide-Dependent Reactions

| Enzyme | Substrate | Kₘ (μM) | Vₘₐₓ (nmol/mg/hr) |

|---|---|---|---|

| γ-Glutamyl carboxylase | Vitamin K1 hydroperoxide | 4.15 | 2.57 |

| VKOR | Vitamin K1 epoxide | 11.24 | 13.46 |

Inhibition by Antioxidant Enzymes

Glutathione peroxidase (GSH-Px) inhibits both carboxylation and epoxidation by reducing the hydroperoxide intermediate to a non-reactive alcohol, underscoring the hydroperoxide’s necessity in these pathways . Catalase, which degrades H₂O₂, has no effect, confirming the specificity of GSH-Px for organic hydroperoxides .

Metabolic and Physiological Significance

Redox Cycling

Vitamin K1 hydroperoxide participates in cellular redox regulation. Its reduction by VKORC1L1, a warfarin-insensitive enzyme, mitigates oxidative stress by recycling oxidized vitamin K species . Studies show that VKORC1L1 expression correlates with reduced reactive oxygen species (ROS) levels and enhanced cell survival under oxidative conditions .

Clinical Implications

-

Coagulation: Impaired hydroperoxide formation due to VKOR mutations or warfarin therapy disrupts clotting factor activation, leading to bleeding disorders .

-

Bone Health: Hydroperoxide-dependent carboxylation of osteocalcin is critical for bone mineralization. Critically ill patients with vitamin K deficiency show reduced carboxylated osteocalcin, reversible with vitamin K1 supplementation .

-

Cardiovascular Disease: Under carboxylated matrix Gla protein, a marker of vitamin K insufficiency, is linked to vascular calcification .

Analytical Methods

Chromatography

-

Thin-layer chromatography (TLC): Separates vitamin K1 hydroperoxide from other quinones using hexane-isopropanol solvents .

-

Liquid chromatography-mass spectrometry (LC-MS): Quantifies hydroperoxide levels in biological samples with a detection limit of 0.1 pmol/mg protein .

Spectroscopic Techniques

-

¹H-NMR: Identifies hydroperoxide protons (δ 10.10 ppm) and phytyl chain signals .

-

UV-Vis spectroscopy: Absorbance maxima at 270 nm (naphthoquinone) and 320 nm (hydroperoxide) .

Recent Research Advances

Structural Insights into CYP4F2 Interactions

Computational studies reveal that CYP4F2, a cytochrome P450 enzyme, preferentially hydroxylates vitamin K1 at the ω-position due to active-site residues (Phe124, Leu137) positioning the hydroperoxide near the heme iron . Molecular dynamics simulations show ω-hydroxylation is kinetically favored over other sites, aligning with experimental data .

Therapeutic Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume